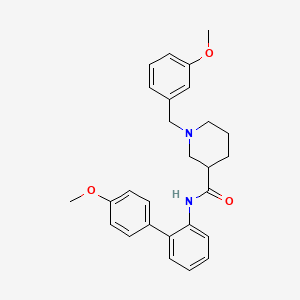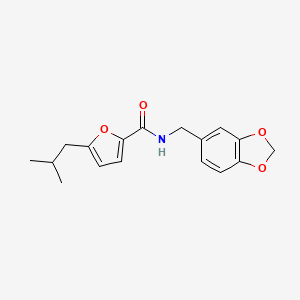![molecular formula C20H23N3O3 B6137560 N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide, also known as BPN14770, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with various neurological disorders. BPN14770 has been shown to have beneficial effects on memory and cognitive function in preclinical studies, and has the potential to be a promising therapeutic option for patients suffering from cognitive impairment.
作用機序
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cellular signaling pathways that are involved in learning and memory. By inhibiting PDE4D, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide increases the levels of cyclic adenosine monophosphate (cAMP) in the brain, which in turn activates downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic potential. These include the regulation of synaptic plasticity, the reduction of oxidative stress and inflammation, and the modulation of neurotrophic factors that promote neuronal survival and growth.
実験室実験の利点と制限
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has several advantages as a potential therapeutic agent, including its ability to cross the blood-brain barrier, its selectivity for PDE4D, and its relatively low toxicity. However, there are also some limitations to its use in laboratory experiments, including the need for further studies to determine optimal dosing and administration strategies, as well as the need for additional safety and efficacy data.
将来の方向性
There are several potential future directions for the development and application of N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide. These include further preclinical studies to explore its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, there is a need for clinical trials to evaluate its safety and efficacy in human patients, as well as studies to determine the optimal dosing and administration strategies for this promising therapeutic agent.
合成法
The synthesis of N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide involves a multi-step process that starts with the reaction of 4-piperidone with piperonal to form 1-(1,3-benzodioxol-4-ylmethyl)-4-piperidone. This intermediate is then reacted with nicotinamide in the presence of a reducing agent to yield the final product, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide.
科学的研究の応用
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and Rett syndrome. In these studies, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been shown to improve cognitive function and memory, as well as reduce the levels of toxic proteins that are associated with these disorders.
特性
IUPAC Name |
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(16-6-2-8-21-11-16)22-10-15-4-3-9-23(12-15)13-17-5-1-7-18-19(17)26-14-25-18/h1-2,5-8,11,15H,3-4,9-10,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPUGFMCUTVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C(=CC=C2)OCO3)CNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)methyl]benzoate](/img/structure/B6137482.png)
![tert-butyl 2-{[(2-fluoro-4-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6137483.png)
![1-benzyl-4-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6137485.png)
![2-(2,3-dimethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6137491.png)
![4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenol](/img/structure/B6137492.png)
![ethyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6137503.png)

![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6137520.png)
![N-[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]propanamide](/img/structure/B6137533.png)

![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137550.png)
![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)